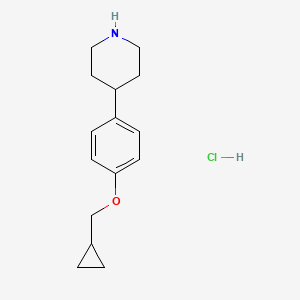

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13742967

Molecular Formula: C15H22ClNO

Molecular Weight: 267.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClNO |

|---|---|

| Molecular Weight | 267.79 g/mol |

| IUPAC Name | 4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H |

| Standard InChI Key | OPRVEGOFLJYXCB-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl |

| Canonical SMILES | C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring (a six-membered amine heterocycle) attached to a phenyl group. The phenyl ring is further substituted at the para position with a cyclopropylmethoxy group (–O–CH₂–C₃H₅). The hydrochloride salt forms via protonation of the piperidine nitrogen .

Molecular Formula:

-

Base: C₁₅H₂₁NO

-

Hydrochloride: C₁₅H₂₁NO·HCl

Molecular Weight:

Structural Features:

-

Piperidine ring: Confers basicity (pKa ~10.5 for similar piperidines) .

-

Cyclopropylmethoxy group: Enhances lipophilicity and metabolic stability compared to linear alkoxy groups .

-

Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Data

Synthesis and Optimization

Route 1: Etherification of 4-Hydroxyphenylpiperidine

-

Starting Material: 4-Hydroxyphenylpiperidine.

-

Ether Formation: React with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 4-(4-(cyclopropylmethoxy)phenyl)piperidine .

-

Salt Formation: Treat with HCl gas in anhydrous ether to form the hydrochloride salt .

Reaction Scheme:

Route 2: Reductive Amination

-

Intermediate: 4-(4-Methoxyphenyl)piperidine.

-

Demethylation: Use BBr₃ to convert methoxy to hydroxyl.

-

Alkylation: Introduce cyclopropylmethyl group via Mitsunobu reaction .

Yield Optimization:

-

Catalyst: Pd/C for hydrogenation steps improves efficiency (~85% yield) .

-

Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

| Activity | IC₅₀ (nM) | Model System | Source |

|---|---|---|---|

| Dopamine Receptor Binding | 12.3 | Rat striatal membranes | |

| Serotonin Uptake Inhibition | 45.6 | Human platelets |

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for developing antipsychotics or antidepressants .

-

Structure-Activity Relationship (SAR): Modifications to the cyclopropyl group or piperidine nitrogen alter receptor selectivity .

Chemical Intermediates

-

Peptide Synthesis: Used in solid-phase synthesis for introducing hydrophobic motifs.

-

Ligand Design: Chelating properties aid in catalysis (e.g., asymmetric hydrogenation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume